(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol (6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13565303
InChI: InChI=1S/C7H6BrN3O/c8-6-2-9-7-5(4-12)1-10-11(7)3-6/h1-3,12H,4H2
SMILES: C1=C(C=NC2=C(C=NN21)CO)Br
Molecular Formula: C7H6BrN3O
Molecular Weight: 228.05 g/mol

(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol

CAS No.:

Cat. No.: VC13565303

Molecular Formula: C7H6BrN3O

Molecular Weight: 228.05 g/mol

* For research use only. Not for human or veterinary use.

(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol -

Specification

Molecular Formula C7H6BrN3O
Molecular Weight 228.05 g/mol
IUPAC Name (6-bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol
Standard InChI InChI=1S/C7H6BrN3O/c8-6-2-9-7-5(4-12)1-10-11(7)3-6/h1-3,12H,4H2
Standard InChI Key DSDFBKPVOFMRPO-UHFFFAOYSA-N
SMILES C1=C(C=NC2=C(C=NN21)CO)Br
Canonical SMILES C1=C(C=NC2=C(C=NN21)CO)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol features a fused bicyclic system comprising a pyrazole ring condensed with a pyrimidine ring. The bromine substituent at position 6 and the hydroxymethyl group at position 3 define its structural uniqueness. The IUPAC name, (6-bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol, reflects this substitution pattern .

Key Structural Data:

  • SMILES: OCc1cnn2c1ncc(c2)Br\text{OCc1cnn2c1ncc(c2)Br}

  • InChIKey: DSDFBKPVOFMRPO-UHFFFAOYSA-N\text{DSDFBKPVOFMRPO-UHFFFAOYSA-N}

  • Canonical SMILES: C1=C(C=NC2=C(C=NN21)CO)Br\text{C1=C(C=NC2=C(C=NN21)CO)Br}

The planar bicyclic system enhances π-π stacking potential, while the bromine atom introduces steric and electronic effects that may influence reactivity and binding interactions .

Synthesis and Physicochemical Properties

Synthetic Routes

While no direct synthesis protocol for (6-bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol is documented, analogous pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclocondensation reactions. A representative method involves:

  • Cyclization: Reacting aminopyrazoles with β-diketones or α,β-unsaturated carbonyl compounds under acidic conditions .

  • Bromination: Introducing bromine at position 6 using electrophilic brominating agents like NBS\text{NBS} (N-bromosuccinimide) .

  • Hydroxymethylation: Installing the hydroxymethyl group via nucleophilic substitution or oxidation of a methyl precursor .

Example Reaction Scheme:

Aminopyrazole+β-diketoneH+Pyrazolo[1,5-a]pyrimidineNBS6-Bromo derivativeOxidationMethanol substituent\text{Aminopyrazole} + \beta\text{-diketone} \xrightarrow{\text{H}^+} \text{Pyrazolo[1,5-a]pyrimidine} \xrightarrow{\text{NBS}} \text{6-Bromo derivative} \xrightarrow{\text{Oxidation}} \text{Methanol substituent}

This pathway aligns with strategies used for related compounds in the Royal Society of Chemistry’s fluorination studies .

Physicochemical Properties

Data collated from multiple sources reveal the following characteristics :

PropertyValue
Molecular Weight228.05 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely polar organic solvents
LogP (Partition Coefficient)Estimated 1.2–1.5 (moderate lipophilicity)

The hydroxymethyl group enhances hydrophilicity, suggesting potential solubility in DMSO or methanol, though experimental validation is needed.

Hazard StatementPrecautionary Measure
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Recommended precautions include using personal protective equipment (gloves, goggles) and ensuring adequate ventilation .

Research Gaps and Future Directions

Unexplored Biological Activities

  • Neuroprotective Effects: Pyrazolopyrimidines modulate glutamate receptors, implying potential in neurodegenerative disease research.

  • Antiviral Potential: Structural analogs inhibit viral polymerases; this compound’s efficacy against RNA viruses remains untested.

Synthetic Optimization

  • Yield Improvement: Current methods for related compounds report yields of 40–60%; catalyst screening (e.g., Pd-mediated cross-coupling) could enhance efficiency .

  • Derivatization: Introducing fluorinated or chiral groups at position 3 may improve pharmacokinetic profiles.

Analytical Characterization

  • Spectroscopic Data: Full 1H^1\text{H} and 13C^{13}\text{C} NMR assignments are absent in literature.

  • Crystallography: X-ray diffraction studies would clarify conformational preferences and intermolecular interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator